molecular formula C11H18N2O2 B114538 2,6-Bis[(2-hydroxyethyl)amino]toluene CAS No. 149330-25-6

2,6-Bis[(2-hydroxyethyl)amino]toluene

Cat. No. B114538
Key on ui cas rn: 149330-25-6
M. Wt: 210.27 g/mol
InChI Key: FGYCMSFOZIRDLN-UHFFFAOYSA-N
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Patent
US05230710

Procedure details

33.5 g of the 2,6-bis(β-chloroethoxycarbamoylamino)toluene obtained above under the 1st stage are initially introduced into the reaction vessel in 200 ml of water and 30 ml of methanol. The reaction mixture is heated to 75° C. and 70 g of 50% strength potassium hydroxide solution are added dropwise in the course of one hour. After the mixture has been subsequently stirred at 60° C. for 21/2 hours, the pH is brought to 8.0 with glacial acetic acid and the reaction mixture is cooled slowly. The product which has precipitated is filtered off with suction, washed with water, and dried at 50° C. in a vacuum cabinet.
Name
2,6-bis(β-chloroethoxycarbamoylamino)toluene
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCCON[C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([NH:15][C:16](=O)NOCCCl)[C:10]=1[CH3:23])=O.[OH-:24].[K+].[C:26]([OH:29])(=O)C.[CH3:30]O>O>[OH:24][CH2:30][CH2:16][NH:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([NH:8][CH2:6][CH2:26][OH:29])[C:10]=1[CH3:23] |f:1.2|

Inputs

Step One
Name
2,6-bis(β-chloroethoxycarbamoylamino)toluene
Quantity
33.5 g
Type
reactant
Smiles
ClCCONC(=O)NC1=C(C(=CC=C1)NC(NOCCCl)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
After the mixture has been subsequently stirred at 60° C. for 21/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled slowly
CUSTOM
Type
CUSTOM
Details
The product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in a vacuum cabinet

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCCNC1=C(C(=CC=C1)NCCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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